molecular formula C10H7F3O4 B6608667 3-acetyl-5-(trifluoromethoxy)benzoic acid CAS No. 2866352-82-9

3-acetyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B6608667
CAS No.: 2866352-82-9
M. Wt: 248.15 g/mol
InChI Key: BAZNLRYZJYCBPD-UHFFFAOYSA-N
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Description

3-acetyl-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H7F3O4 It is characterized by the presence of an acetyl group at the third position and a trifluoromethoxy group at the fifth position on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the acetyl and trifluoromethoxy groups onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation of 3-(trifluoromethoxy)benzoic acid using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-carboxy-5-(trifluoromethoxy)benzoic acid.

    Reduction: 3-(hydroxyethyl)-5-(trifluoromethoxy)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-acetyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-acetyl-5-(trifluoromethoxy)benzoic acid depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetyl group can participate in hydrogen bonding and other interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethoxy)benzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    3-acetylbenzoic acid: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.

    3-fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but with a fluorine atom instead of an acetyl group, leading to different reactivity and applications.

Uniqueness

3-acetyl-5-(trifluoromethoxy)benzoic acid is unique due to the combination of the acetyl and trifluoromethoxy groups on the benzoic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-acetyl-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-5(14)6-2-7(9(15)16)4-8(3-6)17-10(11,12)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZNLRYZJYCBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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